molecular formula C14H21N5O2 B5814531 1,3-dimethyl-7-(2-piperidin-1-ylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 79961-73-2

1,3-dimethyl-7-(2-piperidin-1-ylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5814531
CAS RN: 79961-73-2
M. Wt: 291.35 g/mol
InChI Key: HZGPGNKFCVJQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMPD is a purine derivative that has a unique chemical structure, making it attractive for various applications. It has been synthesized using different methods, including the reaction of 5,6-diaminouracil with 1,2-dibromoethane in the presence of piperidine. DMPD has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of DMPD is not fully understood, but studies have shown that it interacts with various molecular targets, including adenosine receptors and ion channels. It has been found to modulate the activity of these targets, leading to its pharmacological effects.
Biochemical and Physiological Effects:
DMPD has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiplatelet effects. It has also been found to modulate the levels of various neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

DMPD has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water.

Future Directions

There are several future directions for the study of DMPD, including its potential application in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of DMPD and to develop more efficient synthesis methods.
In conclusion, DMPD is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMPD have been discussed in this paper. Further research is needed to fully understand the potential of DMPD in the treatment of various diseases.

Synthesis Methods

The synthesis of DMPD involves the reaction of 5,6-diaminouracil with 1,2-dibromoethane in the presence of piperidine. The reaction yields DMPD with a purity of over 98%. This method has been found to be efficient and cost-effective.

Scientific Research Applications

DMPD has been studied for its potential application in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. Studies have shown that DMPD has anticancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It has also been found to have neuroprotective effects, as it protects neurons from damage caused by oxidative stress. Additionally, DMPD has been shown to have cardioprotective effects, as it reduces myocardial ischemia-reperfusion injury.

properties

IUPAC Name

1,3-dimethyl-7-(2-piperidin-1-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-16-12-11(13(20)17(2)14(16)21)19(10-15-12)9-8-18-6-4-3-5-7-18/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGPGNKFCVJQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356698
Record name F0823-0006
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79961-73-2
Record name F0823-0006
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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